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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of Tofacitinib
(formerly CP-690,550), a Janus kinase (JAK) inhibitor, with its activity against other kinase
families. The information is intended for researchers, scientists, and drug development
professionals to facilitate a deeper understanding of Tofacitinib's mechanism of action and
potential off-target effects.

Executive Summary

Tofacitinib is an oral, small-molecule inhibitor that primarily targets the Janus kinase family,
playing a key role in signaling pathways that regulate immune cell function and hematopoiesis.
[1][2] While initially developed as a selective JAK3 inhibitor, further studies have demonstrated
its activity against other JAK family members, classifying it as a pan-JAK inhibitor with
predominant activity against JAK1 and JAK3.[3][4] Understanding its cross-reactivity with other
kinases is crucial for predicting its full therapeutic potential and anticipating potential adverse
effects. This guide summarizes the quantitative data on Tofacitinib's kinase selectivity, details
the experimental protocols used for these assessments, and visualizes the relevant signaling
pathways.

Kinase Selectivity Profile of Tofacitinib

The selectivity of Tofacitinib has been extensively characterized using various in vitro kinase
assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values
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against the primary JAK targets and a selection of off-target kinases identified through broader
kinome screening.

Table 1: Tofacitinib Activity against Janus Kinase (JAK) Family

Kinase IC50 (nM) Reference
JAK1 3.2 [4]
JAK2 4.1 [4]
JAK3 1.6 [4]
TYK2 16 - 34 [5]

Table 2: Tofacitinib Off-Target Kinase Activity (Selected)

Biochemical assays have been employed to determine the broader kinase selectivity of
Tofacitinib. While a comprehensive list of all tested kinases is extensive, the following table
highlights some of the notable off-target kinases. It's important to note that in cellular assays,
Tofacitinib shows greater selectivity for JAK1 and JAK3 over JAK2.[4]
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IC50 (nM) | %
Kinase Family Kinase Inhibition @ Reference
concentration

Tyrosine Kinase LCK >10000 [6]
Tyrosine Kinase LYN 5600 [6]
Tyrosine Kinase SRC >10000 [6]
Serine/Threonine
) ROCK?2 1600 [6]
Kinase
Serine/Threonine
) PIM1 300 [6]
Kinase
Serine/Threonine
_ MINK1 340 [6]
Kinase
Serine/Threonine
MST2 410 [6]

Kinase

Note: The data presented is a compilation from various sources and assay conditions may
differ. For detailed interpretation, refer to the original publications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

KINOMEscan™ Assay

The KINOMEscan™ platform is a competition-based binding assay used to quantitatively
measure the interaction of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to
the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

Methodology:
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» Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a
biotinylated small-molecule ligand to generate the affinity resin.

» Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test
compound (at various concentrations) are combined in a binding buffer.

 Incubation: The reaction plate is incubated at room temperature with shaking for 1 hour to
allow the binding to reach equilibrium.

e Washing: The affinity beads are washed to remove unbound protein.
e Elution: The bound kinase is eluted from the beads.
e Quantification: The concentration of the eluted kinase is measured by gPCR of the DNA tag.

o Data Analysis: The amount of kinase measured by qPCR is plotted against the compound
concentration to determine the dissociation constant (Kd) or the percentage of inhibition at a
specific concentration.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a
kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then
the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then
used to generate a luminescent signal. The light output is proportional to the ADP concentration
and, therefore, to the kinase activity.

Methodology:

o Kinase Reaction: The kinase, substrate (e.g., a peptide or protein), ATP, and the test
compound (at various concentrations) are incubated together in a reaction buffer.

o ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to
terminate the kinase reaction and deplete the remaining ATP.
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» Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert
ADP to ATP and to generate a luminescent signal via a luciferase reaction.

e Luminescence Measurement: The luminescence is measured using a luminometer.

» Data Analysis: The luminescent signal is plotted against the compound concentration to
determine the IC50 value, which is the concentration of the inhibitor required to reduce the
kinase activity by 50%.[7]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary
signaling pathway of Tofacitinib and a general workflow for kinase profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

« 1. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated
inflammatory diseases - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10857361?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857361?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836981/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated
Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC
[pmc.ncbi.nlm.nih.gov]

3. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

4. cellagentech.com [cellagentech.com]

5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus
Kinases - PMC [pmc.ncbi.nim.nih.gov]

6. ab-science.com [ab-science.com]
7. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Tofacitinib's Kinase Cross-Reactivity: A Comparative
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857361#cross-reactivity-of-jak-in-25-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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